molecular formula C7H6BrN3 B6589927 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1382848-65-8

4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B6589927
CAS No.: 1382848-65-8
M. Wt: 212
InChI Key:
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Description

4-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 5-position. It is a colorless to pale yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but nearly insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of pyrazolo[3,4-c]pyridine. One common method starts with the preparation of pyrazolo[3,4-c]pyridine, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with bases such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

4-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating cellular pathways. For example, some pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

4-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives such as:

    4-Bromo-1H-pyrazolo[3,4-c]pyridine: Similar structure but lacks the methyl group at the 5-position.

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

    5-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

1382848-65-8

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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